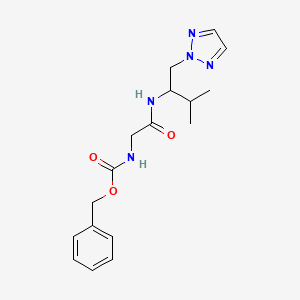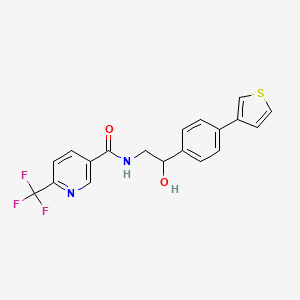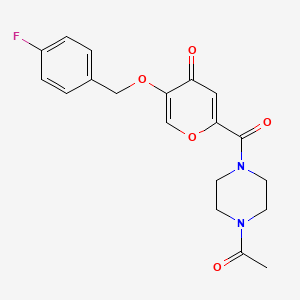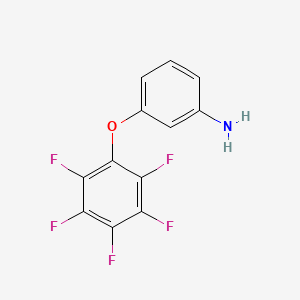![molecular formula C23H21N5O4 B2507734 2-(2,4-ジオキソ-3-(ピリジン-2-イルメチル)-3,4-ジヒドロピリド[3,2-d]ピリミジン-1(2H)-イル)-N-(4-エトキシフェニル)アセトアミド CAS No. 941952-47-2](/img/structure/B2507734.png)
2-(2,4-ジオキソ-3-(ピリジン-2-イルメチル)-3,4-ジヒドロピリド[3,2-d]ピリミジン-1(2H)-イル)-N-(4-エトキシフェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H21N5O4 and its molecular weight is 431.452. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
a. ホス-タグポリマービーズによるホスホペプチド分離および濃縮: 親水性クロマトグラフィー担体にホス-タグ誘導体を付着させたホス-タグポリマービーズを用いることで、科学者はホスホペプチドとホスホタンパク質を分離および濃縮することができます。
b. アレイ上でのホスホペプチド検出のためのホス-タグビオチン: ホス-タグビオチンにより、さまざまなアレイ上でのホスホペプチドとホスホタンパク質の検出が可能となり、リン酸化状態に関する洞察を提供します。
c. ホスホタンパク質電気泳動のためのホス-タグアクリルアミド: ホス-タグアクリルアミドにより、電気泳動によるホスホタンパク質の分離と検出が可能になります。 これらの技術は、ホスホプロテオミクスとライフサイエンス研究に大きく貢献しています .
がん治療におけるサバイビン抑制
化合物1-(2-メトキシエチル)-2-メチル-4,9-ジオキソ-3-(ピラジン-2-イルメチル)-4,9-ジヒドロ-1H-ナフト[2,3-d]イミダゾリウムブロミド(YM155モノブロミドとしても知られています)は、新規な低分子サバイビン抑制剤として機能します。サバイビンは、がん細胞で過剰発現することが多い抗アポトーシスタンパク質です。 YM155はサバイビン発現を下方制御し、前臨床研究で強力な抗腫瘍活性を示しています .
リン酸化リガンドを架橋するための潜在的な金属錯体
化合物1,3-ビス[ビス(ピリジン-2-イルメチル)-アミノ]プロパン-2-オラートは、生理学的条件下で二核金属錯体を形成します。これらの錯体は、2つの金属イオン上に空いた部位を持ち、リン酸化モノエステル二アニオン(R-OPO3^2-)の架橋リガンドとして役立ちます。たとえば、二核亜鉛錯体(Zn2±ホス-タグ)は、中性pHでジニトロフェニルリン酸二アニオン(Kd = 2.5 × 10^-8 M)に強く結合します。SO4^2-、CH3COO^-、およびCl^-アニオンの選択性指数はそれぞれ5.2 × 10^3、1.6 × 10^4、および8.0 × 10^5です。 これらの発見は、リン酸化リガンドを架橋するための潜在的な用途を持つ金属錯体を設計するための道を開きます .
要約すると、この多面的な化合物は、ホスホプロテオミクス、がん治療、および配位化学に貢献しています。その多様な用途は、科学研究における重要性を強調しており、人間の健康と生物学的プロセスの理解への潜在的な影響を与えています。 🌟 .
特性
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-2-32-18-10-8-16(9-11-18)26-20(29)15-27-19-7-5-13-25-21(19)22(30)28(23(27)31)14-17-6-3-4-12-24-17/h3-13H,2,14-15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIMIUISXVBAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[(tert-butoxy)carbonyl]amino}isoquinoline-6-carboxylic acid](/img/structure/B2507651.png)

![3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride](/img/structure/B2507655.png)




![8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2507661.png)

![5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2507666.png)



![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2507671.png)
